5-bromo-7-iodo-1H-indazol-3-amine

Orthogonal cross-coupling Palladium catalysis Sequential functionalization

For medicinal chemistry teams executing kinase inhibitor programs, this dihalogenated 3-aminoindazole is the privileged scaffold for divergent library synthesis. The differential reactivity of C–Br vs. C–I bonds enables orthogonal cross-coupling sequences (sequential Suzuki-Miyaura then Sonogashira) that are impossible with mono‑halogenated analogs. Purchasing this pre‑functionalized core eliminates 1–2 late‑stage halogenation steps—saving labor and material costs in medium‑ to large‑scale campaigns. Reserve this premium intermediate when both C5 and C7 diversification vectors are explicitly required; for single‑coupling projects, mono‑halogenated variants are more economical.

Molecular Formula C7H5BrIN3
Molecular Weight 337.946
CAS No. 1935186-93-8
Cat. No. B2440817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-iodo-1H-indazol-3-amine
CAS1935186-93-8
Molecular FormulaC7H5BrIN3
Molecular Weight337.946
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=NN2)N)I)Br
InChIInChI=1S/C7H5BrIN3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12)
InChIKeyJVPYZLHZBATMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-iodo-1H-indazol-3-amine (CAS 1935186-93-8): Procurement-Grade Heterocyclic Building Block for Orthogonal Cross-Coupling


5-Bromo-7-iodo-1H-indazol-3-amine (CAS 1935186-93-8) is a 3-aminoindazole derivative bearing bromine at C5 and iodine at C7, with a molecular formula C₇H₅BrIN₃ and molecular weight of 337.94 g/mol [1]. It is commercially available in purities of 95–98% from multiple specialty chemical suppliers, with typical catalog prices for 250 mg ranging from ~$400 to ~$680 USD depending on purity grade and vendor . The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, capitalizing on the privileged 3-aminoindazole hinge-binding motif [2].

Why 5-Bromo-7-iodo-1H-indazol-3-amine Cannot Be Substituted with Mono-Halogenated or Non-Amino Indazole Analogs


Direct substitution of 5-bromo-7-iodo-1H-indazol-3-amine with analogs such as 5-bromo-1H-indazol-3-amine (CAS 61272-71-7), 7-iodo-1H-indazol-3-amine (CAS 1000340-82-8), or 5-bromo-7-iodo-1H-indazole (CAS 953410-86-1) fundamentally alters both synthetic utility and potential biological activity. The differential reactivity of C–Br versus C–I bonds enables orthogonal cross-coupling sequences (e.g., sequential Suzuki-Miyaura then Sonogashira) that are impossible with mono-halogenated variants [1]. Additionally, the presence of the C3-amine distinguishes this compound from 5-bromo-7-iodo-1H-indazole, which lacks the nucleophilic amine handle required for amide bond formation, reductive amination, or urea/thiourea derivatization [2]. Substitution therefore necessitates either redesigned synthetic routes or compromises the modularity afforded by the dihalogenated 3-aminoindazole scaffold.

Quantitative Differentiation of 5-Bromo-7-iodo-1H-indazol-3-amine: Comparative Evidence for Procurement Decisions


Dual Halogen Orthogonality Enables Sequential Pd-Catalyzed Cross-Coupling: Br (Suzuki) Followed by I (Sonogashira)

The presence of both bromine and iodine at positions 5 and 7, respectively, provides orthogonal reactivity in palladium-catalyzed cross-coupling reactions. Studies on structurally analogous 5-bromo-3-iodoindoles demonstrate that the C–I bond undergoes Sonogashira coupling with terminal alkynes under mild conditions (room temperature, PdCl₂(PPh₃)₂/CuI) while leaving the C–Br bond intact for subsequent Suzuki-Miyaura arylation at elevated temperatures [1]. In contrast, mono-halogenated analogs such as 5-bromo-1H-indazol-3-amine (CAS 61272-71-7) or 7-iodo-1H-indazol-3-amine (CAS 1000340-82-8) afford only a single cross-coupling event per molecule, reducing the diversity of accessible derivatives by one full synthetic step.

Orthogonal cross-coupling Palladium catalysis Sequential functionalization

Molecular Weight and Lipophilicity Profile Differentiates 5-Bromo-7-iodo-1H-indazol-3-amine from Non-Amino and Mono-Halogenated Indazoles

The molecular weight (337.94 g/mol) and calculated lipophilicity (XLogP3 = 2.8) of 5-bromo-7-iodo-1H-indazol-3-amine [1] fall within a distinct property space compared to its closest structural analogs. 5-Bromo-1H-indazol-3-amine (MW 212.05, XLogP3 = 1.7) is substantially less lipophilic and lower molecular weight, while 5-bromo-7-iodo-1H-indazole (MW 322.93, XLogP3 = 3.8 for the non-amino variant) lacks the hydrogen-bonding capacity of the C3-amine group [2]. The combination of two heavy halogens plus the amine functionality yields a compound with intermediate lipophilicity suitable for central nervous system (CNS) multiparameter optimization (MPO) scoring, a feature not attainable with mono-halogenated or non-amino analogs.

Physicochemical properties Lipophilicity Medicinal chemistry design

Commercial Purity Specification and Price-Purity Ratio Comparison Against Mono-Brominated 3-Aminoindazole

Commercially available batches of 5-bromo-7-iodo-1H-indazol-3-amine are typically supplied at 97–98% purity (HPLC), with 97% grade priced at ~$409.90 per 250 mg . In contrast, the simpler mono-brominated analog 5-bromo-1H-indazol-3-amine (CAS 61272-71-7) is available at comparable purity (97%) but at a substantially lower price point of approximately $30–50 per 250 mg . The ~10-fold price differential reflects the added synthetic complexity of installing the second halogen (iodine) and the lower commercial demand relative to more common building blocks. For procurement specialists, this price premium must be weighed against the synthetic advantages conferred by dual-halogen orthogonality.

Purity specification Procurement cost analysis Catalog comparison

Metal-Free Regioselective Poly-Halogenation Demonstrates Feasibility of Controlled Br/I Incorporation at C5 and C7

Recent advances in metal-free regioselective halogenation of 2H-indazoles provide a synthetic framework for accessing dihalogenated derivatives like 5-bromo-7-iodo-1H-indazol-3-amine. Zhang et al. (2023) demonstrated that poly-halogenation of 2-substituted indazoles can be achieved by fine-tuning reaction conditions, yielding mono- and poly-halogenated products in 45–96% isolated yields with good regioselectivity [1]. This methodology validates the synthetic accessibility of the target compound and provides a benchmark for evaluating custom synthesis costs. In contrast, mono-halogenated 3-aminoindazoles (e.g., 5-bromo or 7-iodo) are typically produced via simpler, higher-yielding single-step halogenations (≥85% yields) [1], explaining the price premium observed in Section 3.3.

Halogenation methodology Regioselectivity Process chemistry

Optimal Use Cases for 5-Bromo-7-iodo-1H-indazol-3-amine Based on Quantitative Differentiation Evidence


Divergent Synthesis of 3-Aminoindazole-Focused Kinase Inhibitor Libraries via Orthogonal Cross-Coupling

For medicinal chemistry teams pursuing kinase inhibitor programs based on the 3-aminoindazole scaffold, 5-bromo-7-iodo-1H-indazol-3-amine serves as a pivotal intermediate enabling divergent library synthesis. Sequential Suzuki-Miyaura coupling at the C5 bromine followed by Sonogashira alkynylation at the C7 iodine (or vice versa) generates structurally diverse analogs from a single core intermediate. This approach reduces the number of synthetic steps required to explore C5 and C7 substitution vectors compared to mono-halogenated starting materials, which would necessitate additional halogenation steps to introduce the second diversity point [1].

Hit-to-Lead Optimization in CNS Drug Discovery Requiring Balanced Lipophilicity (XLogP3 2.5–3.5 Range)

The calculated XLogP3 of 2.8 for 5-bromo-7-iodo-1H-indazol-3-amine falls within the optimal range for CNS drug candidates (typically XLogP3 2–4). This lipophilicity profile, combined with the hydrogen-bonding capacity of the C3-amine, makes the compound an attractive core for CNS-targeted kinase inhibitors. In contrast, the mono-brominated analog (XLogP3 = 1.7) may exhibit insufficient brain penetration, while the non-amino dihalogenated analog (XLogP3 = 3.8) may suffer from increased promiscuity and hERG liability. The target compound thus occupies a privileged physicochemical niche [1].

Late-Stage Functionalization of Pre-Formed 3-Aminoindazole Cores in Parallel Synthesis Workflows

For research groups employing parallel synthesis or automated library production, 5-bromo-7-iodo-1H-indazol-3-amine offers a pre-functionalized core that eliminates the need for late-stage halogenation steps. This is particularly valuable when the C3-amine has already been derivatized (e.g., as an amide, urea, or sulfonamide) and additional halogenation would be chemoselectivity challenging. Purchasing the dihalogenated 3-aminoindazole directly avoids the complexity of regioselective halogenation on advanced intermediates [1].

Cost-Benefit Analysis for Procurement: When to Purchase Dihalogenated 3-Aminoindazole vs. Custom Synthesis

Given the ~10× price premium over mono-brominated 3-aminoindazole (~$410 vs. ~$40 per 250 mg), procurement specialists should reserve 5-bromo-7-iodo-1H-indazol-3-amine for projects where orthogonal cross-coupling is explicitly required. For programs requiring only a single cross-coupling event, the more economical 5-bromo-1H-indazol-3-amine (CAS 61272-71-7) is sufficient. However, when both C5 and C7 diversification is planned, the catalog purchase of the dihalogenated core eliminates 1–2 synthetic steps, with labor and material savings often exceeding the procurement price differential in medium- to large-scale synthesis campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-7-iodo-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.